molecular formula C19H24N2O3S B6015152 N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide

Cat. No. B6015152
M. Wt: 360.5 g/mol
InChI Key: LUJPRDSLLHLJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide, commonly known as DMTP, is a chemical compound that belongs to the class of synthetic opioids. DMTP has been studied for its potential use as an analgesic agent due to its ability to bind to opioid receptors in the central nervous system.

Mechanism of Action

DMTP acts as an agonist at the mu-opioid receptor in the central nervous system. This binding leads to the activation of the receptor, which in turn leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. The inhibition of neurotransmitter release leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
DMTP has been shown to produce analgesic effects in animal models. In addition, DMTP has also been shown to produce sedative and respiratory depressant effects. DMTP has been shown to have a longer duration of action compared to other opioids such as morphine.

Advantages and Limitations for Lab Experiments

DMTP has several advantages for use in lab experiments. It has a longer duration of action compared to other opioids, which allows for longer experiments to be conducted. In addition, DMTP has been shown to have a lower potential for abuse compared to other opioids. However, DMTP has limitations in terms of its solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on DMTP. One area of research is the development of new analogs of DMTP that have improved pharmacological properties such as increased potency and reduced side effects. Another area of research is the investigation of the potential use of DMTP in the treatment of opioid addiction. Finally, the use of DMTP in combination with other analgesic agents is an area of research that has the potential to improve pain management.

Synthesis Methods

DMTP is synthesized by reacting 1-(3-methyl-2-furoyl)pyrrolidine with diethylamine and 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure DMTP.

Scientific Research Applications

DMTP has been studied for its potential use as an analgesic agent due to its ability to bind to opioid receptors in the central nervous system. In addition, DMTP has also been studied for its potential use in the treatment of opioid addiction. Studies have shown that DMTP can reduce the withdrawal symptoms associated with opioid addiction and can also reduce the reinforcing effects of opioids.

properties

IUPAC Name

N,N-diethyl-5-[1-(3-methylfuran-2-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-20(5-2)18(22)16-9-8-15(25-16)14-7-6-11-21(14)19(23)17-13(3)10-12-24-17/h8-10,12,14H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJPRDSLLHLJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C(C=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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